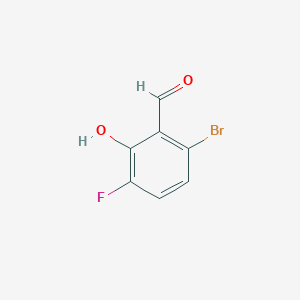

6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Description

Properties

IUPAC Name |

6-bromo-3-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNLFMAOPJHXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Bromo-3-fluoro-2-hydroxybenzaldehyde is a key substituted salicylaldehyde derivative whose structural complexity makes it a valuable building block in the synthesis of novel pharmaceutical compounds and complex organic molecules. Its trifunctionalized aromatic ring, featuring hydroxyl, bromo, and fluoro groups, offers multiple reaction sites for developing diverse molecular architectures. This guide provides an in-depth examination of the most effective and regioselective methods for its synthesis. We will focus on the ortho-formylation of the readily accessible precursor, 2-bromo-5-fluorophenol, with a primary recommendation for the magnesium-mediated formylation method due to its high yield and exceptional regioselectivity. Alternative methodologies, such as the Reimer-Tiemann reaction, are also discussed to provide a comprehensive overview for the synthetic chemist.

Introduction and Strategic Overview

Substituted salicylaldehydes are foundational intermediates in organic synthesis, crucial for creating a wide array of heterocyclic compounds, Schiff base ligands, and biologically active molecules.[1][2] The target compound, this compound (CAS: 1236079-57-4, Molecular Formula: C₇H₄BrFO₂), is of particular interest due to the unique electronic and steric properties conferred by its halogen substituents.[3][4] The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom provides a convenient handle for further cross-coupling reactions.

The primary synthetic challenge lies in the controlled, regioselective introduction of the formyl group (-CHO) onto a benzene ring already bearing three different substituents. A logical and efficient approach involves the formylation of a phenol precursor, which leverages the powerful ortho-directing effect of the hydroxyl group.

Retrosynthetic Analysis

A retrosynthetic analysis reveals that the most direct pathway to this compound is through the ortho-formylation of 2-bromo-5-fluorophenol. This strategy simplifies the synthesis to a single, key transformation.

Caption: Retrosynthetic approach for the target molecule.

The precursor, 2-bromo-5-fluorophenol (CAS: 147460-41-1), is commercially available, making this route highly practical.[5] Should a custom synthesis of the precursor be required, it can be prepared from the corresponding methoxy-aniline derivative through de-animation and demethylation steps.[5]

Recommended Synthesis: Magnesium-Mediated Ortho-Formylation

The method of choice for the regioselective ortho-formylation of phenols is the procedure based on the work of Hofsløkken and Skattebøl, which utilizes anhydrous magnesium chloride, triethylamine, and paraformaldehyde.[1][6] This method consistently provides high yields of the desired ortho-isomer, avoiding the formation of the para-aldehyde that can complicate other formylation techniques.

Mechanistic Rationale and Expertise Insights

The exceptional ortho-selectivity of this reaction is attributed to the formation of a magnesium phenoxide complex. The magnesium ion coordinates to the phenolic oxygen, and this complex then forms a six-membered ring transition state with paraformaldehyde. This chelation-controlled mechanism directs the electrophilic attack of formaldehyde exclusively to the ortho position.

Caption: Mechanism of Magnesium-Mediated Ortho-Formylation.

This method is superior to classical approaches because it avoids harsh conditions and noxious reagents. The use of dry solvents is critical, as water will hydrolyze the magnesium chloride and deactivate the catalytic system.[1]

Detailed Experimental Protocol

This protocol is adapted from the robust procedure published in Organic Syntheses.[1][7]

Materials:

-

2-Bromo-5-fluorophenol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde, dried

-

Triethylamine (Et₃N), distilled

-

Anhydrous Tetrahydrofuran (THF)

-

1 N Hydrochloric Acid (HCl)

-

Diethyl ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Syringes and septa for inert atmosphere additions

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry 500-mL, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and rubber septa, purge the system with an inert gas (Argon or Nitrogen).

-

Reagent Addition: Add anhydrous magnesium chloride (2.0 eq) and solid paraformaldehyde (3.0 eq) to the flask under a positive pressure of the inert gas.

-

Add anhydrous THF (approx. 5 mL per mmol of phenol) via syringe.

-

Add triethylamine (2.0 eq) dropwise via syringe. Stir the resulting slurry for 15 minutes.

-

Add a solution of 2-bromo-5-fluorophenol (1.0 eq) in a small amount of anhydrous THF dropwise via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 75-80 °C and heat at a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature and add diethyl ether (approx. half the volume of THF used).

-

Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3 x volume of ether) and brine (1 x volume of ether). Caution: Gas may evolve during the acid wash.

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Presentation: Reagent Stoichiometry

| Reagent | Formula | MW ( g/mol ) | Molar Eq. |

| 2-Bromo-5-fluorophenol | C₆H₄BrFO | 191.00 | 1.0 |

| Magnesium Chloride | MgCl₂ | 95.21 | 2.0 |

| Paraformaldehyde | (CH₂O)n | ~30.03 | 3.0 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 2.0 |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Alternative Methodology: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, proceeding via an electrophilic aromatic substitution mechanism.[8][9]

Mechanistic Rationale

The reaction involves the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a strong base (e.g., NaOH).[10] The highly nucleophilic phenoxide ion attacks the electron-deficient carbene. Subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde.[11]

While historically significant, this reaction has several drawbacks:

-

Moderate Yields: Yields can be variable and are often lower than the magnesium-mediated method.

-

Regioselectivity Issues: While ortho-substitution is favored, the formation of the para-isomer is a common side reaction.[10]

-

Harsh Conditions: The use of strong aqueous base and heating can be incompatible with sensitive functional groups.[8]

-

Biphasic System: The reaction is typically run in a two-phase system (aqueous NaOH and chloroform), which can lead to mass transfer limitations.[8]

For these reasons, the Reimer-Tiemann reaction is considered a less optimal choice for the synthesis of this compound, where high purity and regioselectivity are paramount.

Safety and Handling

-

Paraformaldehyde: Is a source of formaldehyde. It is toxic and should be handled in a well-ventilated fume hood.

-

Triethylamine: Is a corrosive and flammable liquid with a strong odor. Avoid inhalation and skin contact.

-

Anhydrous Solvents (THF, Ether): Are highly flammable. Work away from ignition sources.

-

Chloroform (for Reimer-Tiemann): Is a suspected carcinogen and should be handled with extreme care in a fume hood.

-

Acid/Base Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling 1 N HCl and other corrosive reagents.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the magnesium-mediated ortho-formylation of 2-bromo-5-fluorophenol. This method offers superior regioselectivity, high yields, and proceeds under milder conditions compared to classical alternatives like the Reimer-Tiemann reaction.[1] The protocol detailed in this guide, grounded in the trusted procedures of Organic Syntheses, provides a self-validating and reproducible pathway for researchers and drug development professionals to access this valuable synthetic intermediate.

References

-

Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64. [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

-

Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]

- Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions.

- Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.

- Google Patents. (1995). Process for formylation of aromatic compounds. (US5457239A).

- Liang, S. H., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. NIH Public Access.

-

Organic Syntheses. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Org. Synth., 89, 220. [Link]

- Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Org. Syn. Coll. Vol. 3, 564.

- Google Patents. (n.d.). Method for preparing 2-bromo-6-fluorobenzaldehyde. (CN102070420B).

-

ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde. (CN109912396B).

- Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of 2-Bromo-5-Fluorophenol Manufacturing: A Synthetic Route Analysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. PMC. Retrieved from [Link]

- ResearchGate. (n.d.).

-

PubChem. (n.d.). 4-Bromo-2-fluoro-6-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-fluoro-4-hydroxy-6-methylbenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. chemscene.com [chemscene.com]

- 5. 2-Bromo-5-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Reimer-Tiemann Reaction | Ambeed [ambeed.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

6-Bromo-3-fluoro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern on the benzene ring—comprising a hydroxyl group, an aldehyde, a bromine atom, and a fluorine atom—renders it a versatile and highly reactive intermediate for the synthesis of complex molecular architectures. The interplay of the electron-withdrawing effects of the halogen substituents and the electron-donating and hydrogen-bonding capabilities of the hydroxyl group bestows upon this molecule a distinct set of physicochemical properties that are crucial for its application in drug design and the development of novel materials.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by established experimental methodologies. As Senior Application Scientists, our aim is to furnish researchers and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this compound in their research endeavors.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is paramount for its successful application in research and development. These properties govern its reactivity, solubility, bioavailability, and interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO₂ | [1] |

| Molecular Weight | 219.01 g/mol | [1] |

| CAS Number | 1236079-57-4 | [1] |

| Appearance | Solid | |

| Purity | ≥97% to ≥98% | [2], [1] |

| Predicted LogP | 2.1063 | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Thermal Properties: Melting Point and Thermal Stability

The melting point of a solid crystalline compound is a critical indicator of its purity and is influenced by the strength of its crystal lattice. For drug development, the melting point affects solubility and dissolution rates.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

The causality behind choosing DSC lies in its ability to provide a precise and reproducible measurement of the melting point and to assess the purity of the compound. DSC measures the difference in heat flow between the sample and a reference as a function of temperature. A sharp melting peak is indicative of a pure compound, while impurities will broaden the melting range and depress the melting point.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point.

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the cell back to the initial temperature.

-

-

Data Analysis: The onset temperature of the endothermic melting peak is recorded as the melting point. The area under the peak corresponds to the heat of fusion.

Figure 1: Workflow for Melting Point Determination by DSC.

Solubility Profile: A Key Determinant of Bioavailability and Reactivity

The solubility of a compound in various solvents is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. It is also a crucial factor for designing synthetic reactions and purification protocols.

While specific quantitative solubility data for this compound is not extensively documented, aldehydes and ketones are generally soluble in organic solvents such as benzene, ether, methanol, and chloroform.[3] Their solubility in water decreases with the increasing length of the alkyl chain; however, lower members can be miscible due to hydrogen bonding.[3]

Experimental Protocol: Kinetic Solubility Assay using UV-Vis Spectroscopy

This protocol provides a rapid and efficient method to determine the kinetic solubility of a compound in an aqueous buffer, which is particularly relevant for early-stage drug discovery. The causality for this choice is its high-throughput nature and its ability to mimic physiological conditions.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).

-

Serial Dilution: Perform a serial dilution of the stock solution in the same organic solvent in a 96-well plate.

-

Addition of Aqueous Buffer: Add a specific volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation and Precipitation: Shake the plate for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation of the compound.

-

Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis plate reader. The λmax for benzaldehyde derivatives is typically in the range of 250-280 nm.[4]

-

Data Analysis: The concentration at which the absorbance plateaus or starts to deviate from linearity is considered the kinetic solubility.

Figure 2: Kinetic Solubility Assay Workflow.

Acidity (pKa): Understanding Ionization State

The pKa of a molecule is a measure of its acidity and is crucial for predicting its ionization state at different pH values. This is of paramount importance in drug development as the charge of a molecule affects its ability to cross cell membranes and interact with its biological target. For this compound, the phenolic hydroxyl group is the primary acidic proton.

The pKa of substituted benzaldehydes can be influenced by the electronic effects of the substituents on the aromatic ring.[4] While an experimental pKa for this compound is not available, the presence of electron-withdrawing bromine and fluorine atoms would be expected to increase the acidity of the phenolic proton compared to unsubstituted salicylaldehyde.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorption spectrum of a compound changes as it ionizes. The causality for selecting this method is its simplicity, sensitivity, and the fact that many aromatic compounds exhibit a distinct spectral shift upon ionization.

Methodology:

-

Buffer Preparation: Prepare a series of buffers with a range of known pH values that bracket the expected pKa of the compound.

-

Sample Preparation: Prepare solutions of this compound of the same concentration in each of the prepared buffers.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Data Analysis:

-

Identify the wavelength at which the largest difference in absorbance is observed between the fully protonated and fully deprotonated forms of the molecule.

-

Plot the absorbance at this wavelength against the pH of the buffer.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.

-

Figure 3: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Spectroscopic Properties: Elucidating Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehyde proton (typically in the 9-10 ppm region), the hydroxyl proton (variable, but often deshielded), and the aromatic protons, with their chemical shifts and coupling patterns providing information about the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the aldehyde (typically in the 190-200 ppm region) and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the substituents. Data for the related compound 6-bromo-2-hydroxy-3-methoxybenzaldehyde shows characteristic shifts that can be used for comparison.[5]

Experimental Protocol: NMR Spectroscopic Analysis

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse program to simplify the spectrum.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, integration (for ¹H), and coupling constants to assign the signals to the respective nuclei in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes typically exhibit characteristic absorption bands in the UV region. The spectrum of this compound would be expected to show absorptions corresponding to π → π* and n → π* transitions of the aromatic ring and the carbonyl group, respectively.

Applications in Drug Discovery and Development

Substituted benzaldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules. The presence of fluorine in pharmaceutical compounds can enhance their metabolic stability, binding affinity, and bioavailability.[6] this compound serves as a key building block for the synthesis of various heterocyclic compounds and other complex organic molecules with potential therapeutic applications. Its utility is exemplified by the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which are of interest in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.[7]

Conclusion

This compound is a synthetic intermediate with significant potential in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its key physicochemical properties and the experimental methodologies used for their determination. A thorough understanding and application of this knowledge are essential for researchers and scientists to fully exploit the synthetic versatility of this compound in the pursuit of novel therapeutic agents and advanced materials.

References

- NCERT. Aldehydes, Ketones and Carboxylic Acids. In: Chemistry Part II. New Delhi: NCERT; 2020.

- BenchChem. A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities. 2025.

- Klouwen MH, Boelens H. Alkyl-substituted benzaldehydes. Perfumer & Flavorist. 1979.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 240, Benzaldehyde. [Link]. Accessed January 20, 2026.

- Stewart R, van der Linden R. Lewis acid properties of benzaldehydes and substituent effects. J. Chem. Soc., Perkin Trans. 2. 1970;0:211-215.

- Steinebach C, et al. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. ChemRxiv. 2021. DOI: 10.26434/chemrxiv-2021-w2v0k-v2.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10236304, 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. [Link]. Accessed January 20, 2026.

- BenchChem. A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. 2025.

- Mondal, B., & Dinda, R. (2021). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2779276, 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. [Link]. Accessed January 20, 2026.

-

AOBChem. 2-Bromo-6-fluoro-3-hydroxybenzaldehyde. [Link]. Accessed January 20, 2026.

-

Molbase. 2-BROMO-3-FLUORO-6-HYDROXYBENZALDEHYDE | CAS 1427382-15-7. [Link]. Accessed January 20, 2026.

- Abraham, R. J., et al. "1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo." Magnetic Resonance in Chemistry 44.5 (2006): 491-500.

Sources

- 1. chemscene.com [chemscene.com]

- 2. labsolu.ca [labsolu.ca]

- 3. ncert.nic.in [ncert.nic.in]

- 4. Lewis acid properties of benzaldehydes and substituent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 13C NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-fluoro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the benzaldehyde scaffold, imparts distinct chemical reactivity and potential for biological activity. This guide provides an in-depth overview of its synthesis, physicochemical properties, spectroscopic characterization, and applications, with a particular focus on its role in the development of novel therapeutics.

Table of Key Identifiers

| Identifier | Value |

| CAS Number | 1236079-57-4[1] |

| Molecular Formula | C₇H₄BrFO₂[1] |

| Molecular Weight | 219.01 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 6-Bromo-3-fluorosalicylaldehyde |

Synthesis of this compound

The primary synthetic route to this compound is through the ortho-formylation of the corresponding phenol, a regioselective method that introduces the aldehyde group at the position adjacent to the hydroxyl group. This reaction is a modification of the Duff reaction or related formylation methods.

Experimental Protocol: Ortho-formylation of 5-Bromo-2-fluorophenol

This protocol is based on established methods for the ortho-formylation of phenols.[2]

Materials:

-

5-Bromo-2-fluorophenol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (NEt₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1N HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous MgCl₂ and paraformaldehyde.

-

Add anhydrous THF to the flask, followed by the dropwise addition of triethylamine while stirring.

-

To this mixture, add a solution of 5-bromo-2-fluorophenol in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add diethyl ether.

-

Wash the organic phase sequentially with 1N HCl and water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: The reagents used are sensitive to moisture, which can quench the reaction. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.

-

Magnesium Chloride and Triethylamine: These reagents form a complex that acts as a Lewis acid and a base, respectively, facilitating the regioselective ortho-formylation.

-

Paraformaldehyde: This serves as the source of the formyl group.

-

Acidic Workup: The addition of HCl is necessary to hydrolyze the intermediate magnesium complex and liberate the free aldehyde.

Synthesis Workflow Diagram:

Caption: Synthesis of this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are summarized in the table below. The spectroscopic data are predicted based on the analysis of structurally similar compounds.[3][4]

Table of Physicochemical and Predicted Spectroscopic Data

| Property | Value/Prediction |

| Appearance | Expected to be a solid |

| Melting Point | Not reported, but expected to be a solid at room temperature |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents |

| ¹H NMR (Predicted) | Aldehyde proton (CHO): ~9.8-10.0 ppm (singlet)Aromatic protons: ~7.0-7.8 ppm (multiplets)Hydroxyl proton (OH): ~10.5-11.5 ppm (broad singlet) |

| ¹³C NMR (Predicted) | Carbonyl carbon (C=O): ~190-195 ppmAromatic carbons: ~110-160 ppm |

| FT-IR (Predicted) | O-H stretch: ~3200-3400 cm⁻¹ (broad)C=O stretch: ~1650-1670 cm⁻¹C-Br stretch: ~550-650 cm⁻¹C-F stretch: ~1000-1200 cm⁻¹ |

| Mass Spectrometry (Predicted) | Molecular ion peak (M⁺) at m/z 218 and 220 in a ~1:1 ratio due to bromine isotopes |

Applications in Drug Discovery and Development

Halogenated salicylaldehydes are pivotal intermediates in the synthesis of a wide array of bioactive molecules. The presence of bromine and fluorine in this compound offers several advantages in drug design, including increased metabolic stability and enhanced binding interactions with biological targets.

Role in the Synthesis of VHL Ligands for Targeted Protein Degradation

A significant application of this class of compounds is in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] VHL is a key component of the cellular machinery responsible for protein degradation. Small molecules that bind to VHL can be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.

The hydroxybenzaldehyde moiety can be elaborated to form the core structure that mimics the natural substrate of VHL, HIF-1α. The bromine and fluorine substituents can be strategically utilized to modulate the binding affinity and pharmacokinetic properties of the resulting VHL ligands.

Logical Relationship Diagram for PROTAC Action:

Caption: Mechanism of PROTAC-mediated protein degradation.

Precursor for Other Bioactive Molecules

The aldehyde and hydroxyl groups of this compound are versatile functional handles for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic scaffolds with potential therapeutic applications, including:

-

Anticancer Agents: The core structure can be incorporated into molecules designed to inhibit specific kinases or other enzymes involved in cancer progression.

-

Antimicrobial Agents: Salicylaldehyde derivatives have been explored for their antibacterial and antifungal activities.

-

Anti-inflammatory Compounds: The scaffold can be used to develop inhibitors of inflammatory pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally related compounds.

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

-

First Aid Measures:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its well-defined synthesis and versatile reactivity make it an attractive starting material for the creation of complex and novel bioactive molecules. The insights provided in this guide are intended to support researchers and scientists in leveraging the unique properties of this compound for the advancement of their scientific endeavors.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

6-bromo-3-fluoro-2-hydroxy-benzaldehyde. (n.d.). Retrieved from [Link]

- Bond, M. J., Chu, L., & De Vita, D. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Medicinal Chemistry, 13(8), 893–903.

- Farré-Navarro, D., & Ciulli, A. (2023). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. ChemRxiv.

- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbany, M. F., & Al-Majid, A. M. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(11), 3296.

- Patel, H. R., Patel, H. D., & Patel, K. D. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 15(10), 23-31.

- Kulkarni, N., Jadhav, S., Sonawane, R., & Patil, L. (2025). Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide. Journal of Harbin Institute of Technology, 57(1), 215-223.

- CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents. (n.d.).

-

2-BROMO-3-FLUORO-6-HYDROXYBENZALDEHYDE | CAS 1427382-15-7. (n.d.). Retrieved from [Link]

- Sharma, G., Sharma, S., Pathak, D., & Singh, P. (2007). Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine.

- Bond, M. J., & De Vita, D. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). RSC Medicinal Chemistry, 14(3), 395–411.

- Amole, O. O., Idowu, O. S., & Adebayo, A. H. (2019). Synthesis, characterization and biological evaluation of three derivatives of 2-hydroxychalcones. Journal of Applied Sciences and Environmental Management, 23(4), 647.

- Atanasov, A. G., & Zotchev, S. B. (2018). Bioactive Molecules and Their Mechanisms of Action. Biomolecules, 8(2), 32.

- Kumar, M., & Singh, S. K. (2022). Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. Biomolecules, 12(5), 653.

- Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(1), 99–103.

- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64.

-

Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276. (n.d.). Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Spectroscopic Profile of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde (CAS No. 1236079-57-4)[1][2][3]. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document leverages established principles of spectroscopy and comparative data from structurally similar analogs to present a detailed, predictive spectroscopic profile. This guide is designed to assist researchers in the identification, characterization, and quality control of this and related halogenated salicylaldehydes. We will delve into the anticipated features of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, this guide outlines robust experimental protocols for acquiring high-quality spectroscopic data for this class of compounds.

Introduction to this compound

This compound, also known as 6-Bromo-3-fluorosalicylaldehyde, is a substituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with a bromo, a fluoro, a hydroxyl, and a formyl (aldehyde) group. This unique combination of electron-withdrawing (bromo, fluoro, and aldehyde) and electron-donating (hydroxyl) groups dictates its chemical reactivity and its distinct spectroscopic signature. The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure-activity relationships are fundamental.

Below is the chemical structure of this compound with atom numbering for spectroscopic assignment purposes.

Figure 3: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show the following key features:

-

Molecular Ion (M⁺˙): A prominent molecular ion peak is expected. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺˙ and M+2⁺˙) of nearly equal intensity at m/z 218 and 220. This isotopic pattern is a definitive indicator of a monobrominated compound. [4]

-

Key Fragmentation Patterns:

-

[M-H]⁺ (m/z 217/219): Loss of the aldehydic hydrogen radical is a common fragmentation pathway for aromatic aldehydes.

-

[M-CHO]⁺ (m/z 189/191): Cleavage of the bond between the aromatic ring and the formyl group results in the loss of a formyl radical (•CHO).

-

[M-Br]⁺ (m/z 139): Loss of the bromine radical would result in a fragment at m/z 139.

-

Experimental Protocol for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) with an electron ionization source is a standard method for the analysis of volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Parameters:

-

Injector: Set to a temperature of ~250 °C.

-

Oven Program: A temperature gradient is typically used, for example, starting at 70 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C, and holding for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: ~230 °C.

-

-

Conclusion

This technical guide has presented a detailed, predictive spectroscopic profile of this compound. By leveraging fundamental spectroscopic principles and comparative data from analogous structures, we have outlined the expected key features in ¹H NMR, ¹³C NMR, FT-IR, and MS analyses. The provided experimental protocols offer a robust framework for researchers to obtain high-quality data for this and related compounds. This guide serves as a valuable resource for the structural elucidation and characterization of halogenated salicylaldehydes, facilitating their application in research and development.

References

-

6-bromo-3-fluoro-2-hydroxy-benzaldehyde. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

-

5-Bromo-3-fluoro-2-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. (2016). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

2-Bromo-6-fluoro-3-hydroxybenzaldehyde. (n.d.). AOBChem. Retrieved January 20, 2026, from [Link]

-

Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. (2021). ChemRxiv. Retrieved January 20, 2026, from [Link]

-

FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Benzaldehyde, 2-hydroxy-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

-

2-Bromo-5-fluorobenzaldehyde. (2013). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

(PDF) 2-Bromo-3-nitrobenzaldehyde. (2009). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

"6-Bromo-3-fluoro-2-hydroxybenzaldehyde NMR data"

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthetic organic molecules. This guide provides a comprehensive technical overview of the expected NMR data for this compound (CAS No. 1236079-57-4), a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a predictive analysis grounded in fundamental principles. We will dissect the anticipated ¹H and ¹³C NMR spectra, detailing the rationale behind chemical shift predictions, spin-spin coupling patterns, and the influence of the compound's unique substitution pattern. Furthermore, this guide outlines a robust experimental workflow, including advanced 2D NMR techniques, to ensure accurate and self-validating characterization for researchers in drug development and chemical synthesis.

Introduction: The Structural Imperative

This compound is a polysubstituted benzene ring featuring four distinct functional groups: an aldehyde, a hydroxyl group, a fluorine atom, and a bromine atom. This specific arrangement presents a unique electronic environment, making its precise characterization essential for any subsequent application. While the molecular formula (C₇H₄BrFO₂) and weight (219.01 g/mol ) are known, only NMR spectroscopy can definitively confirm the regiochemistry of the substituents and provide the foundational data for quality control and reaction monitoring.[1]

The interpretation of its NMR spectra relies on understanding the interplay of several key effects:

-

Inductive Effects: The high electronegativity of fluorine, oxygen, and bromine atoms withdraws electron density from the aromatic ring, influencing the shielding of nearby nuclei.[3]

-

Mesomeric (Resonance) Effects: The hydroxyl, aldehyde, and halogen substituents possess lone pairs or π-systems that can donate or withdraw electron density via resonance, significantly impacting the chemical shifts of ortho and para positions.

-

Anisotropic Effects: The π-electron system of the benzene ring and the carbonyl group of the aldehyde generate local magnetic fields that cause significant deshielding of aromatic and aldehydic protons.[4]

-

Spin-Spin Coupling: Through-bond interactions between NMR-active nuclei (¹H, ¹³C, ¹⁹F) provide definitive evidence of connectivity. The magnitudes of these coupling constants (J-values) are highly dependent on the number of intervening bonds and stereochemical relationships.[5]

This guide will predict the spectral features based on these principles, providing a reliable roadmap for any scientist working with this compound.

Predicted NMR Spectral Analysis

To facilitate discussion, the atoms of this compound are numbered as shown below.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aldehyde proton, the hydroxyl proton, and the two aromatic protons. The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) will significantly affect the chemical shift and appearance of the hydroxyl proton.[6]

-

Aldehyde Proton (H7): This proton is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group. It is expected to appear as a singlet far downfield, typically in the range of δ 9.8 - 10.5 ppm .[7][8] Due to the number of intervening bonds, any coupling to the aromatic protons would be negligible (⁴JHH ≈ 0 Hz).

-

Hydroxyl Proton (H-O): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature. In a non-hydrogen-bonding solvent like CDCl₃, it may appear as a broad singlet. However, the strong intramolecular hydrogen bond with the aldehyde oxygen will shift it significantly downfield, likely between δ 11.0 - 12.0 ppm , and it will appear as a sharp singlet.[2][9] In DMSO-d₆, this signal would also be sharp and in a similar downfield region.

-

Aromatic Proton (H5): This proton is ortho to the bromine and meta to the aldehyde group. It will be a doublet of doublets (dd) due to coupling with H4 (³JHH) and the fluorine at C3 (⁴JHF). The expected chemical shift is around δ 7.2 - 7.5 ppm . The ³JHH (ortho) coupling should be in the range of 7-9 Hz, while the long-range ⁴JHF (meta) coupling will be smaller, around 2-4 Hz.[10]

-

Aromatic Proton (H4): This proton is ortho to H5 and ortho to the fluorine atom. It will also appear as a doublet of doublets (dd) due to coupling with H5 (³JHH) and the fluorine at C3 (³JHF). The strong electron-withdrawing effects of the adjacent fluorine and the para aldehyde group will shift it downfield relative to H5, likely in the range of δ 7.5 - 7.8 ppm . The ³JHH coupling will be identical to that for H5 (7-9 Hz), while the ³JHF (ortho) coupling is expected to be larger, in the range of 6-10 Hz.[10]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals. The key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.

-

Aldehyde Carbon (C7): The carbonyl carbon is the most deshielded and will appear at the lowest field, typically δ 190 - 195 ppm .[11][12] It may exhibit a small long-range coupling to the fluorine (⁴JCF).

-

C3 (Carbon bearing Fluorine): This carbon will show a very large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz, resulting in a large doublet. Its chemical shift will be significantly influenced by the directly attached fluorine, expected around δ 155 - 160 ppm (d, ¹JCF ≈ 250 Hz) .[13]

-

C2 (Carbon bearing Hydroxyl): Attached to the electronegative oxygen, this carbon will be downfield, likely in the range of δ 145 - 150 ppm . It will be split into a doublet by the adjacent fluorine (²JCF), with a coupling constant of approximately 10-15 Hz.

-

C1 (Carbon attached to CHO): The ipso-carbon attached to the aldehyde group is expected around δ 120 - 125 ppm . It will also show coupling to the fluorine atom (³JCF), likely in the range of 3-5 Hz.

-

C6 (Carbon bearing Bromine): The chemical shift of this carbon will be influenced by the heavy atom effect of bromine, placing it in the range of δ 110 - 115 ppm . It will show a long-range coupling to fluorine (⁴JCF).

-

C5: This carbon is expected to resonate around δ 128 - 132 ppm . It will be split into a doublet by the fluorine atom (³JCF) with a coupling constant of approximately 3-5 Hz.

-

C4: This carbon is ortho to the fluorine and will show a significant ²JCF coupling of around 20-25 Hz. Its chemical shift is predicted to be in the range of δ 118 - 122 ppm (d, ²JCF ≈ 22 Hz) .[13]

Data Summary Tables

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H7 (-CHO) | 9.8 - 10.5 | s (singlet) | - |

| H-O (-OH) | 11.0 - 12.0 | s (singlet) | - |

| H4 | 7.5 - 7.8 | dd (doublet of doublets) | ³JHH ≈ 7-9 Hz, ³JHF ≈ 6-10 Hz |

| H5 | 7.2 - 7.5 | dd (doublet of doublets) | ³JHH ≈ 7-9 Hz, ⁴JHF ≈ 2-4 Hz |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted ¹⁹F Coupling (JCF, Hz) |

| C7 (C=O) | 190 - 195 | d (doublet) | ⁴JCF ≈ 1-3 |

| C3 (C-F) | 155 - 160 | d (doublet) | ¹JCF ≈ 240-260 |

| C2 (C-OH) | 145 - 150 | d (doublet) | ²JCF ≈ 10-15 |

| C5 | 128 - 132 | d (doublet) | ³JCF ≈ 3-5 |

| C1 (C-CHO) | 120 - 125 | d (doublet) | ³JCF ≈ 3-5 |

| C4 | 118 - 122 | d (doublet) | ²JCF ≈ 20-25 |

| C6 (C-Br) | 110 - 115 | d (doublet) | ⁴JCF ≈ 1-3 |

Experimental Design for Unambiguous Characterization

To move from prediction to empirical validation, a systematic experimental approach is required. The following workflow ensures comprehensive and accurate structural assignment.

Caption: Recommended experimental workflow for the complete NMR characterization.

Detailed Experimental Protocol

1. Sample Preparation:

- Accurately weigh 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (CDCl₃ is a good first choice; DMSO-d₆ is excellent for ensuring the observation of exchangeable protons like -OH).[7]

- Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition (on a 400 MHz or higher spectrometer):

- ¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers the range from -1 to 13 ppm. The number of scans should be sufficient to achieve a good signal-to-noise ratio (typically 8-16 scans).

- ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The spectral width should be set from 0 to 220 ppm. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds are recommended for accurate integration of all carbon signals, including quaternary ones.

- COSY (Correlation Spectroscopy): This experiment will show a cross-peak between the two aromatic protons (H4 and H5), confirming their ortho relationship.[10]

- HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It will definitively link H4 to C4, H5 to C5, and H7 to C7.

- HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning quaternary carbons and confirming the overall framework. Key expected correlations include:

- Aldehyde proton (H7) to C1 and C2.

- Aromatic proton H5 to C1, C3, and C6.

- Aromatic proton H4 to C2, C6, and C5.

Conclusion

The structural confirmation of this compound is readily achievable through a systematic application of NMR spectroscopy. The ¹H NMR spectrum is defined by two mutually coupled aromatic protons, a highly deshielded aldehyde proton, and an intramolecularly hydrogen-bonded hydroxyl proton. The ¹³C NMR spectrum is characterized by large, informative C-F coupling constants that are diagnostic for the fluorine substitution pattern. By following the outlined workflow, from 1D spectral acquisition to advanced 2D correlation experiments, researchers can obtain unambiguous, publication-quality data to validate the structure of this versatile chemical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- Evans, D. A. (n.d.). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds.

-

Cárdenas, C., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-9. [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. [Link]

-

Cárdenas, C., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354-359. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from Doc Brown's Chemistry. [Link]

-

Taft, R. W. (1957). Fluorine chemical shifts in aromatic systems. Semantic Scholar. [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from Doc Brown's Chemistry. [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

-

Gerig, J. T. (2014). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. [Link]

-

YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Wodin, K., et al. (2023). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

-

Bernhard, M., et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]

- Roberts, G.C.K. (n.d.). Fluorine NMR.

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. [Link]

-

Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

-

Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... [Link]

-

Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

-

Reddit. (2023). Hydroxyl Groups in NMR. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. [Link]

-

Supporting Information. (n.d.). Selective demethylation and debenzylation of aryl ethers.... [Link]

-

PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. [Link]

-

Molbase. (n.d.). 2-BROMO-3-FLUORO-6-HYDROXYBENZALDEHYDE. [Link]

-

National Institutes of Health. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. [Link]

-

ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. reddit.com [reddit.com]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 11. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. westmont.edu [westmont.edu]

"mass spectrometry of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde"

An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile building block for the development of novel pharmaceutical agents and complex organic materials. The precise substitution pattern on the phenyl ring, featuring a hydroxyl, a fluorine, and a bromine moiety, imparts unique chemical reactivity and requires unambiguous structural confirmation. Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

This technical guide provides a comprehensive framework for the analysis of this compound using modern mass spectrometry. It moves beyond a simple recitation of methods to explain the underlying principles and strategic choices an analytical scientist must make to generate high-quality, defensible data. We will cover the selection of appropriate ionization techniques, the utility of high-resolution mass analysis, and the logic of fragmentation pathway elucidation through tandem mass spectrometry (MS/MS). This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of how to characterize this and similar small molecules.

Part 1: Foundational Principles & Analyte Characteristics

Before any analysis, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate every subsequent choice in the analytical workflow, from sample preparation to the final interpretation of the mass spectrum.

Molecular Structure and Physicochemical Properties

The structure of this compound (C₇H₄BrFO₂) dictates its behavior in a mass spectrometer. The acidic phenolic proton, the electronegative fluorine and bromine atoms, and the carbonyl group are all key features that influence ionization and fragmentation.

One of the most defining characteristics of this molecule for mass spectrometry is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a highly characteristic isotopic pattern for the molecular ion, appearing as two peaks of almost equal intensity separated by two mass-to-charge units (m/z), commonly referred to as the M and M+2 peaks.[1][3] This signature is a powerful diagnostic tool for identifying bromine-containing compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO₂ | PubChem[4] |

| Average Molecular Weight | 219.01 g/mol | PubChem[4][5] |

| Monoisotopic Mass (⁷⁹Br) | 217.93787 Da | PubChem[4][6] |

| Monoisotopic Mass (⁸¹Br) | 219.93582 Da | Calculated |

| ⁷⁹Br:⁸¹Br Isotope Ratio | ~1:1 | Chemistry LibreTexts[2] |

Part 2: Strategic Selection of Mass Spectrometry Techniques

The success of a mass spectrometry experiment hinges on the selection of an appropriate ionization source and mass analyzer. For a small, polar molecule like this compound, soft ionization techniques are generally preferred to preserve the molecular ion for subsequent fragmentation analysis.

Ionization Methodologies

-

Electrospray Ionization (ESI): ESI is the premier choice for this analyte.[7] It is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the intact molecular ion.[8][9]

-

Negative Ion Mode (ESI-): Given the acidic phenolic hydroxyl group, deprotonation to form the [M-H]⁻ ion is highly favorable. This mode is often more sensitive and selective for phenolic compounds.[10][11][12]

-

Positive Ion Mode (ESI+): Protonation can occur, likely on the carbonyl oxygen, to form the [M+H]⁺ ion. While potentially less sensitive than negative mode, it provides complementary data and can reveal different fragmentation pathways.[10]

-

Mass Analyzers: The Power of High Resolution

While nominal mass instruments can detect the molecule, high-resolution mass spectrometry (HRMS) provides a significant analytical advantage.[13][14] Instruments such as Orbitrap or Time-of-Flight (TOF) mass analyzers can measure m/z values to four or more decimal places.[15][16] This level of precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, drastically increasing the confidence of identification.[8]

Part 3: Experimental Protocol & Workflow

This section details a robust, self-validating protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Step 1: Sample and System Preparation

-

Standard Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Further dilute this stock solution to a working concentration of 1 µg/mL using 50:50 acetonitrile:water.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Rationale: Formic acid is a common additive that aids in the protonation of the analyte for positive mode ESI and provides a source of protons.

-

-

Instrumentation Setup (LC-HRMS):

-

LC Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Gradient: A simple gradient can be used, for example, starting at 5% B and increasing to 95% B over 5 minutes, to ensure the compound elutes as a sharp peak.

-

Step 2: Data Acquisition

The acquisition strategy is designed to capture both the molecular ion information and its structural fragments in a single run.

-

Full Scan MS (MS¹):

-

Scan Range: m/z 100-400.

-

Resolution: Set to >60,000 to achieve high mass accuracy.

-

Polarity: Acquire data in both positive and negative ion modes in separate runs.

-

Objective: To detect the [M+H]⁺ or [M-H]⁻ ions and confirm the characteristic 1:1 bromine isotopic pattern.

-

-

Tandem MS (MS/MS):

-

Method: Use a data-dependent acquisition (DDA) mode. The instrument will automatically select the most intense ions from the full scan (in this case, the isotopic peaks of the molecular ion) for fragmentation.

-

Precursor Ions: m/z 218.9458 (for [M+H]⁺, ⁷⁹Br) and m/z 220.9437 (for [M+H]⁺, ⁸¹Br) in positive mode. Or m/z 216.9302 (for [M-H]⁻, ⁷⁹Br) and m/z 218.9281 (for [M-H]⁻, ⁸¹Br) in negative mode.

-

Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV). This ensures a wide range of fragments are generated, from gentle (loss of small groups) to more extensive fragmentation.[17]

-

Objective: To generate a reproducible fragmentation pattern that can be used for structural confirmation.[18][19]

-

Experimental Workflow Diagram

Caption: Predicted fragmentation of protonated this compound.

By matching the accurate masses of the observed fragment ions in the MS/MS spectrum to these predicted structures, a definitive structural confirmation can be achieved.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be applied to create a robust and definitive analytical workflow. By leveraging the distinct isotopic signature of bromine, the soft ionization of ESI, and the precision of high-resolution mass analyzers, confident identification is readily achievable. Furthermore, tandem mass spectrometry provides an indispensable tool for structural elucidation, confirming the molecular connectivity through predictable fragmentation pathways. The methodologies and strategies outlined in this guide provide a solid foundation for the analysis of this compound and can be adapted for a wide range of other halogenated small molecules critical to research and development.

References

-

Ryan, D., Robards, K., & Lavee, S. (1999). Liquid Chromatography With Electrospray Ionisation Mass Spectrometric Detection of Phenolic Compounds From Olea Europaea. Journal of Chromatography A, 855(2), 529-37. [Link]

-

Kind, T., et al. (2014). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 86(21), 10646-10653. [Link]

-

Hopper, J. T. S., et al. (2017). High-resolution mass spectrometry of small molecules bound to membrane proteins. Scientific Reports, 7, 17544. [Link]

-

Szeremeta, M., et al. (2019). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 24(21), 3959. [Link]

-

Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]

-

Mättä-Riihinen, K., et al. (2004). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry, 52(20), 6178–6186. [Link]

-

Kind, T., et al. (2014). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate. [Link]

-

Wang, R., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 1-9. [Link]

-

Vinaixa, M., et al. (2016). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 35(4), 461-477. [Link]

-

Zuo, Y., et al. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid Communications in Mass Spectrometry, 16(7), 655-62. [Link]

-

Rao, M. L., & Savithramma, N. (2014). Isolation and identification of Phenolic compounds by HPLC and ESI-MS. International Journal of Drug Development and Research. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. chem.arizona.edu. [Link]

-

Lowe, D., et al. (2024). Tandem Mass Spectrometry across Platforms. Analytical Chemistry. [Link]

-

Wikipedia. (2024). Tandem mass spectrometry. en.wikipedia.org. [Link]

-

Mittal, R. D., & Singh, G. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 30(2), 125-135. [Link]

-

Clark, J. (2015). Interpreting the fragmentation pattern of the mass spectrum of 1-bromo-2-methylpropane. docbrown.info. [Link]

-

SparkNotes. CHAPTER 2 Fragmentation and Interpretation of Spectra. sparknotes.com. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. chem.libretexts.org. [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. youtube.com. [Link]

-

PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. pubchem.ncbi.nlm.nih.gov. [Link]

-

PubChem. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde. pubchem.ncbi.nlm.nih.gov. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzaldehyde fragmentation pattern. docbrown.info. [Link]

-

ResearchGate. Mass spectrum (A) and parallel measurement (B) results of benzaldehyde. researchgate.net. [Link]

-

Filges, U., & Grützmacher, H. F. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(10), 673-680. [Link]

-

NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. [Link]

Sources

- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | C7H4BrFO2 | CID 71721370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. itmedicalteam.pl [itmedicalteam.pl]

- 10. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 19. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

"crystal structure of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde"

An In-depth Technical Guide to the Structural Elucidation of 6-Bromo-3-fluoro-2-hydroxybenzaldehyde

This guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It details the strategic considerations, experimental protocols, and analytical logic required to fully characterize this promising synthetic intermediate. While a published crystal structure for this specific molecule is not available at the time of writing, this guide presents a complete, field-proven methodology for its elucidation, drawing upon established principles and data from analogous halogenated benzaldehydes.

Introduction: The Significance of Structural Analysis

This compound is a substituted salicylaldehyde, a class of compounds widely utilized as precursors in the synthesis of Schiff bases, ligands for metal complexes, and various heterocyclic scaffolds of medicinal interest[1][2]. The specific combination of bromo, fluoro, and hydroxyl functional groups on the benzaldehyde core suggests a rich potential for diverse intermolecular interactions, which are critical determinants of a molecule's solid-state properties, including solubility, stability, and bioavailability.

A precise understanding of the three-dimensional arrangement of atoms in the crystalline state is indispensable for rational drug design. Single-crystal X-ray diffraction (SCXRD) offers an unambiguous method to determine this arrangement, revealing crucial details about molecular conformation, bond lengths, bond angles, and the supramolecular architecture established by non-covalent interactions[3][4][5]. This guide outlines the complete workflow for such a study, from synthesis to final structural analysis.

Synthesis and High-Quality Crystal Growth

The first critical step is the synthesis and subsequent generation of diffraction-quality single crystals. The quality of the crystal is the single most important factor determining the success of an SCXRD experiment[6].

Proposed Synthetic Pathway

While several synthetic routes may be viable, a common approach for selectively functionalizing phenolic compounds is the ortho-formylation (Duff reaction or similar methods). A plausible route could involve the magnesium-mediated ortho-formylation of a corresponding 2-bromo-6-fluorophenol, which provides high regioselectivity.

Protocol: Magnesium-Mediated Ortho-Formylation

-

Reactant Preparation: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve 2-bromo-6-fluorophenol (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Magnesium Phenoxide Formation: Add triethylamine (2.0 eq.) followed by anhydrous magnesium dichloride (2.0 eq.). Stir the resulting suspension at room temperature for 30 minutes. The causality here is the in-situ formation of the magnesium phenoxide, which activates the ortho position for electrophilic attack and chelates the incoming aldehyde, directing the formylation.

-

Formylation: Add paraformaldehyde (3.0 eq.) to the mixture.

-

Reaction Execution: Heat the mixture to reflux (approx. 66°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of 1M hydrochloric acid (HCl).

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.

Crystallization Methodologies

Obtaining single crystals requires creating a supersaturated solution from which the compound slowly precipitates in an ordered lattice. The choice of solvent is critical and often determined empirically.

Recommended Techniques for Crystal Growth:

-